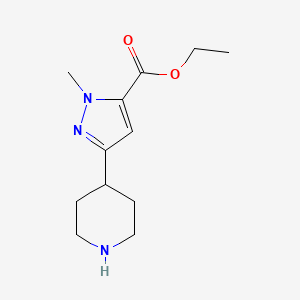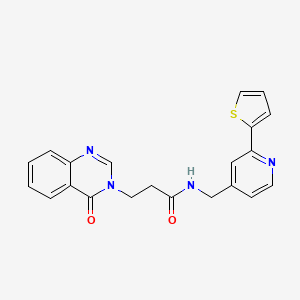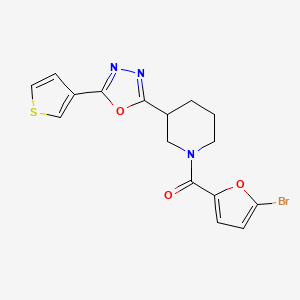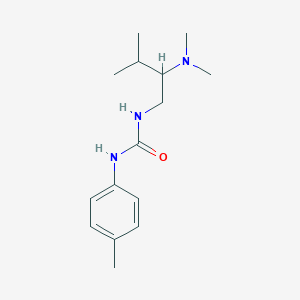
Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MPP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to activate the Nrf2-Keap1 signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, one limitation of Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate and its effects on neuronal function. In addition, research on the pharmacokinetics and toxicity of Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate is needed to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate involves a multistep process that begins with the reaction of 4-piperidone hydrochloride with ethyl acetoacetate to produce ethyl 4-piperidone-3-carboxylate. This intermediate product is then reacted with hydrazine hydrate to form ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate. The final product is obtained by purification through recrystallization.
科学的研究の応用
Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-12(16)11-8-10(14-15(11)2)9-4-6-13-7-5-9/h8-9,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCQOYCLCHHKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)


![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)

![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)
![4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2460366.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)
![3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2460371.png)
